molecular formula C18H14N2O3 B5804804 N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide

Cat. No. B5804804
M. Wt: 306.3 g/mol
InChI Key: UZUZBTWVOBUBRB-UHFFFAOYSA-N
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Description

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it an attractive target for researchers in various fields.

Scientific Research Applications

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer, anti-inflammatory, and antifungal properties. It has also been studied for its potential use as a tool in chemical biology and drug discovery.

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide has been shown to have several biochemical and physiological effects. It can inhibit the production of prostaglandins, which play a role in inflammation and pain. It can also inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis. Additionally, it has been shown to have antifungal properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide in lab experiments is its unique chemical structure and properties, which make it an attractive target for researchers in various fields. Another advantage is its potential applications in medicinal chemistry, biochemistry, and pharmacology. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential applications.

Future Directions

There are several future directions for research on N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide. One direction is to further explore its potential applications in drug discovery and chemical biology. Another direction is to investigate its mechanism of action and how it can be used to target specific enzymes and pathways involved in disease. Additionally, more studies are needed to fully understand its biochemical and physiological effects and potential limitations.

Synthesis Methods

The synthesis of N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 2-aminobenzoic acid with ethyl acetoacetate, followed by the condensation of the resulting product with 4-nitrophenylhydrazine. The final step involves the reduction of the nitro group to an amino group, followed by the reaction with cyclopropanecarbonyl chloride to produce the final product.

properties

IUPAC Name

N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-16(11-5-6-11)19-13-9-7-12(8-10-13)17-20-15-4-2-1-3-14(15)18(22)23-17/h1-4,7-11H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUZBTWVOBUBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide

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